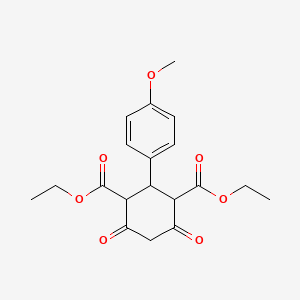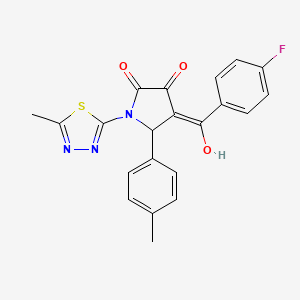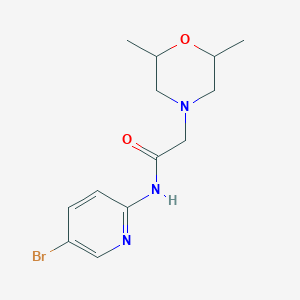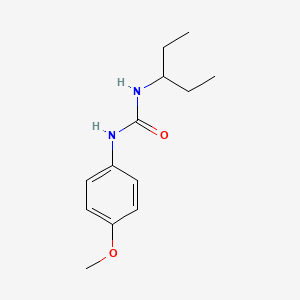![molecular formula C21H22N2O6 B5289383 N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5289383.png)
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine, also known as MAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MAA is a derivative of the natural compound, L-phenylalanine, and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of elastase and collagenase, which are involved in tissue damage and degradation. This compound has also been shown to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to modulate the expression of certain genes involved in inflammation and oxidative stress. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as elastase and collagenase, which are involved in tissue damage and degradation.
实验室实验的优点和局限性
One advantage of using N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine in lab experiments is its ability to exhibit a range of biological activities. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potentially useful compound for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
未来方向
There are several future directions for the study of N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine. One direction is to further investigate its mechanism of action and its modulation of certain signaling pathways. Another direction is to explore its potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the activity of certain enzymes and modulate certain signaling pathways. While there are limitations to its use in lab experiments, this compound has promising potential for the development of new therapeutics. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成方法
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine can be synthesized through a multi-step process that involves the reaction of L-phenylalanine with various reagents. The first step involves the protection of the amino group of L-phenylalanine with a suitable protecting group. This is followed by the reaction of the protected amino acid with 4-methoxybenzoyl chloride to form the corresponding amide. The amide is then deprotected to give the desired product, this compound.
科学研究应用
N-[2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]alanine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to inhibit the activity of certain enzymes, such as elastase and collagenase, which are involved in tissue damage and degradation.
属性
IUPAC Name |
2-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-13(21(26)27)22-20(25)18(12-14-4-8-16(28-2)9-5-14)23-19(24)15-6-10-17(29-3)11-7-15/h4-13H,1-3H3,(H,22,25)(H,23,24)(H,26,27)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZHARXAYPSFL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5289309.png)

![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5289325.png)
![3-(allylthio)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289330.png)

![2-[(2-bromobenzoyl)amino]-3-(2,4-dimethoxyphenyl)acrylic acid](/img/structure/B5289362.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5289367.png)
![7-[2-(dimethylamino)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5289369.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5289370.png)




